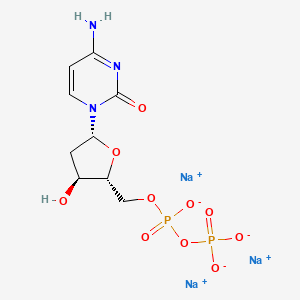
2'-脱氧胞嘧啶-5'-二磷酸三钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxycytidine-5’-diphosphate trisodium salt is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is a derivative of cytidine, where the ribose sugar is replaced by deoxyribose, and it contains two phosphate groups attached to the 5’ position of the sugar. This compound is essential in DNA synthesis and repair, making it a significant molecule in molecular biology and biochemistry .
科学研究应用
2’-Deoxycytidine-5’-diphosphate trisodium salt has a wide range of applications in scientific research, including :
DNA Synthesis and Repair: It is used as a substrate in DNA polymerase-driven reactions, such as polymerase chain reaction (PCR) and DNA sequencing.
Biochemical Studies: The compound is utilized in studies of nucleotide pools, nucleotide selectivity, and enzyme specificity.
Molecular Biology: It serves as a component in various molecular biology techniques, including reverse transcription and amplification refractory mutation system (ARMS)-PCR.
Medical Research: It is involved in research related to genetic mutations and DNA repair mechanisms.
作用机制
Target of Action
The primary target of 2’-Deoxycytidine-5’-diphosphate trisodium salt, also known as dCDP, is the enzyme nucleotide diphosphate kinase (NDPK) . This enzyme plays a crucial role in the synthesis of nucleoside triphosphates, which are essential for DNA and RNA biosynthesis .
Mode of Action
dCDP acts as a substrate for NDPK . The enzyme catalyzes the conversion of dCDP into 2’-deoxycytidine 5’-triphosphate (dCTP), a critical component in DNA biosynthesis and reverse transcription . This conversion is a part of the multiple phosphorylation steps of cytidine .
Biochemical Pathways
The conversion of dCDP to dCTP by NDPK is a part of the de novo pathway of DNA biosynthesis . This pathway is essential for the replication and repair of DNA. The produced dCTP is incorporated into the growing DNA strand during DNA replication and repair .
Result of Action
The primary result of dCDP action is the production of dCTP, which supports DNA biosynthesis and reverse transcription . This leads to the formation of new DNA strands during replication and repair processes .
生化分析
Biochemical Properties
2’-Deoxycytidine-5’-diphosphate trisodium salt plays a crucial role in biochemical reactions. It is used as a substrate of CDP (nucleoside diphosphate) kinase (2.7.4.6) for the production of dCTP to support DNA biosynthesis and reverse transcription .
Cellular Effects
The effects of 2’-Deoxycytidine-5’-diphosphate trisodium salt on various types of cells and cellular processes are primarily related to its role in DNA synthesis. By serving as a substrate for the production of dCTP, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2’-Deoxycytidine-5’-diphosphate trisodium salt exerts its effects through its interactions with various biomolecules. It binds to nucleoside diphosphate kinases, leading to the production of dCTP. This process can influence enzyme activity, alter gene expression, and result in changes in DNA structure .
Metabolic Pathways
2’-Deoxycytidine-5’-diphosphate trisodium salt is involved in metabolic pathways related to DNA synthesis. It interacts with enzymes such as nucleoside diphosphate kinases and can influence metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’-diphosphate trisodium salt typically involves the reaction of deoxycytidine with trisodium phosphate. The process can be summarized as follows :
- Dissolve deoxycytidine in an appropriate amount of water to form a solution.
- Add trisodium phosphate to the deoxycytidine solution at room temperature.
- Allow the reaction to proceed for several hours.
- Filter the reaction mixture to obtain the product as a white crystalline powder.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-5’-diphosphate trisodium salt follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization and filtration processes to meet industrial standards .
化学反应分析
2’-Deoxycytidine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form 2’-Deoxycytidine-5’-triphosphate, which is a substrate for DNA polymerases.
Deamination: The compound can be deaminated to form deoxyuridine diphosphate, which is further converted to deoxythymidine diphosphate.
Hydrolysis: It can undergo hydrolysis to yield deoxycytidine and inorganic phosphate.
Common reagents used in these reactions include kinase enzymes for phosphorylation and deaminase enzymes for deamination. The major products formed from these reactions are 2’-Deoxycytidine-5’-triphosphate and deoxyuridine diphosphate .
相似化合物的比较
2’-Deoxycytidine-5’-diphosphate trisodium salt can be compared with other nucleoside diphosphates and triphosphates, such as:
2’-Deoxycytidine-5’-triphosphate: Similar in structure but contains an additional phosphate group, making it a direct substrate for DNA polymerases.
2’-Deoxyuridine-5’-diphosphate: Formed through the deamination of 2’-Deoxycytidine-5’-diphosphate and is involved in thymidine synthesis.
2’-Deoxyadenosine-5’-diphosphate: Another nucleoside diphosphate involved in DNA synthesis but with adenine as the nucleobase.
The uniqueness of 2’-Deoxycytidine-5’-diphosphate trisodium salt lies in its specific role in DNA synthesis and repair, as well as its regulatory functions in nucleotide metabolism .
属性
CAS 编号 |
151151-32-5 |
|---|---|
分子式 |
C9H12N3Na3O10P2 |
分子量 |
453.12 g/mol |
IUPAC 名称 |
trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3 |
InChI 键 |
SXMDNHAPEVRFNF-UHFFFAOYSA-K |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)[O-])O.[Na+] |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















